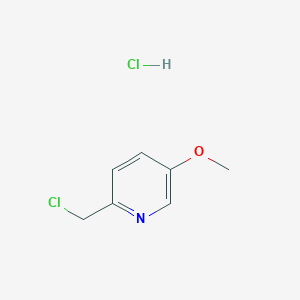2-(Chloromethyl)-5-methoxypyridine hydrochloride
CAS No.: 82401-91-0
Cat. No.: VC2459372
Molecular Formula: C7H9Cl2NO
Molecular Weight: 194.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82401-91-0 |
|---|---|
| Molecular Formula | C7H9Cl2NO |
| Molecular Weight | 194.06 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H |
| Standard InChI Key | YUDJKOOHTJPAJH-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(C=C1)CCl.Cl |
| Canonical SMILES | COC1=CN=C(C=C1)CCl.Cl |
Introduction
Chemical and Physical Properties
Basic Identification
2-(Chloromethyl)-5-methoxypyridine hydrochloride is precisely characterized by specific chemical identifiers that facilitate its recognition and classification in chemical databases and literature.
| Property | Value |
|---|---|
| CAS Number | 82401-91-0 |
| Molecular Formula | C7H9Cl2NO |
| Molecular Weight | 194.06 g/mol |
| IUPAC Name | 2-(Chloromethyl)-5-methoxypyridine hydrochloride |
| Parent Compound | 2-(Chloromethyl)-5-methoxypyridine (CID 14517153) |
| Product Family | Protein Degrader Building Blocks |
| Purity | ≥97% (typical specification) |
The compound consists of a pyridine ring with a chloromethyl group at position 2 and a methoxy group at position 5, with the nitrogen protonated as a hydrochloride salt .
Physical Properties
Physical properties of this compound are critical for its identification, characterization, and proper handling in laboratory and industrial settings.
| Property | Description |
|---|---|
| Physical Appearance | White to off-white solid |
| Storage Temperature | Room temperature |
| Stability | Store in tightly closed containers |
| Form | Crystalline solid |
These physical characteristics reflect the compound's molecular structure and inform proper handling and storage protocols .
| Hazard Statement | Classification | Severity |
|---|---|---|
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard statements are based on notifications to the ECHA C&L Inventory and reflect the compound's potential health effects .
Hazard Categories
The compound has been categorized according to specific hazard types, establishing a clear framework for safety protocols.
| Hazard Category | Classification Percentage |
|---|---|
| Skin Irritant | Category 2 (100%) |
| Eye Damage | Category 1 (100%) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (100%) |
These categorizations emphasize the critical need for appropriate protective measures when handling this compound .
Precautionary Measures
Based on the identified hazards, several precautionary statements are applicable when working with 2-(Chloromethyl)-5-methoxypyridine hydrochloride:
| Precautionary Code | Instruction |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash face, hands and any exposed skin thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
These precautionary statements guide safe handling practices and emergency response procedures .
Chemical Reactivity and Structural Analysis
The chemical reactivity of 2-(Chloromethyl)-5-methoxypyridine hydrochloride is largely defined by its functional groups. The chloromethyl group at position 2 serves as a reactive site for nucleophilic substitution reactions, making this compound valuable as a chemical intermediate. The methoxy group at position 5 affects the electronic distribution within the pyridine ring, influencing reactivity patterns and potential interactions with biological targets.
The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for certain synthetic applications where aqueous conditions are preferred. This property is particularly important in pharmaceutical synthesis, where solubility often impacts reaction efficiency and product yields.
Applications and Research Findings
Pharmaceutical Applications
2-(Chloromethyl)-5-methoxypyridine hydrochloride serves as a valuable building block in pharmaceutical synthesis. Its specific structural features make it particularly suitable for the development of:
-
Protein degrader molecules
-
Heterocyclic chemical libraries
-
Structurally diverse pyridine-containing compounds
As noted in product classifications, this compound is categorized within the "Protein Degrader Building Blocks" family, indicating its relevance to modern targeted protein degradation approaches in drug discovery .
Research Applications
Research involving 2-(Chloromethyl)-5-methoxypyridine hydrochloride focuses primarily on synthetic chemistry applications. The compound's reactive chloromethyl group provides an attachment point for various nucleophiles, enabling the creation of structurally diverse chemical libraries for biological screening and medicinal chemistry exploration.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Room temperature |
| Container Type | Air-tight, moisture-resistant containers |
| Incompatibilities | Oxidizing agents |
| Special Precautions | Store away from heat sources and direct sunlight |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, laboratory coat |
Following these storage guidelines helps maintain the compound's chemical integrity and extends its shelf life for research and synthetic applications .
Related Compounds and Derivatives
2-(Chloromethyl)-5-methoxypyridine hydrochloride belongs to a broader family of pyridine derivatives. Understanding its chemical relatives provides context for its applications and properties:
| Related Compound | Relationship | Distinguishing Features |
|---|---|---|
| 2-(Chloromethyl)-5-methoxypyridine | Parent compound | Free base form without HCl salt |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Structural analog | Contains additional methoxy group at position 4 and methyl groups at positions 3 and 5 |
| Halogenated pyridine derivatives | Chemical class | Various substitution patterns with different functional groups |
These structural relationships help position 2-(Chloromethyl)-5-methoxypyridine hydrochloride within the broader context of heterocyclic chemistry and illuminate potential areas for structural modification in research applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume